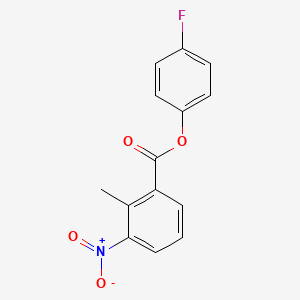

4-fluorophenyl 2-methyl-3-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl) 2-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-9-12(3-2-4-13(9)16(18)19)14(17)20-11-7-5-10(15)6-8-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOMTHMOGVQHRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluorophenyl 2 Methyl 3 Nitrobenzoate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach is instrumental in deconstructing the target molecule to identify logical precursors. This process simplifies the synthetic challenge by breaking down the complex structure into more readily available starting materials.

Esterification Approaches to Benzoate (B1203000) Synthesis

The central functional group in 4-fluorophenyl 2-methyl-3-nitrobenzoate is the ester. The most logical disconnection, therefore, is at the ester C-O bond. This bond cleavage retrosynthetically yields a 2-methyl-3-nitrobenzoyl cation synthon and a 4-fluorophenoxide anion synthon. The practical chemical equivalents for these synthons are 2-methyl-3-nitrobenzoic acid (or an activated derivative) and 4-fluorophenol (B42351), respectively. This analysis firmly establishes esterification as the key bond-forming transformation.

Precursor Design for Substituted Phenyl Rings and Nitro-Methyl Benzoate Moieties

The success of the synthesis hinges on the availability and preparation of the two key precursors: 4-fluorophenol and 2-methyl-3-nitrobenzoic acid.

4-Fluorophenol : This is a common, commercially available reagent. Its structure provides the fluorinated phenyl moiety of the target ester.

2-Methyl-3-nitrobenzoic Acid : This precursor is more complex, requiring the precise arrangement of a carboxyl, a methyl, and a nitro group on a benzene (B151609) ring. Its synthesis necessitates a multi-step sequence. A feasible route could begin with the nitration of 2-methylbenzoic acid. The directing effects of the methyl and carboxyl groups would lead to the formation of the desired 3-nitro isomer, among others, which would then require separation and purification.

Forward Synthesis Pathways

The forward synthesis builds upon the insights from the retrosynthetic analysis, focusing on the coupling of the two primary precursors.

Direct Esterification Protocols

Direct esterification involves the reaction of the carboxylic acid component with the phenolic component. This can be achieved under acidic conditions or mediated by modern coupling reagents.

The traditional Fischer-Speier esterification method involves reacting 2-methyl-3-nitrobenzoic acid with 4-fluorophenol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). To drive the equilibrium towards the product, the water generated during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.

| Reactants | Catalyst | Typical Conditions | Product |

| 2-Methyl-3-nitrobenzoic Acid, 4-Fluorophenol | Sulfuric Acid (H₂SO₄) | Heat, continuous removal of water | This compound |

Table 1: Overview of Acid-Catalyzed Esterification

While direct, this method's requirement for high temperatures and strongly acidic conditions can be detrimental to substrates sensitive to such environments, potentially leading to lower yields or side product formation.

To avoid the harsh conditions of acid catalysis, modern synthetic methods employ coupling reagents that activate the carboxylic acid for reaction under milder conditions. These reactions are typically faster, more efficient, and compatible with a broader range of functional groups.

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are frequently used. The reaction is often catalyzed by the addition of 4-dimethylaminopyridine (B28879) (DMAP). The carboxylic acid first reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nucleophilic hydroxyl group of 4-fluorophenol to form the desired ester and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU).

| Coupling Reagent | Catalyst/Additive | Common Solvents | Typical Temperature | Byproduct |

| DCC | DMAP | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room Temperature | Dicyclohexylurea (DCU) |

| DIC | DMAP | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room Temperature | Diisopropylurea |

Table 2: Common Carbodiimide Coupling Reagents for Esterification

Other highly effective coupling systems include phosphonium-based reagents (e.g., BOP, PyBOP) and uronium/aminium-based reagents (e.g., HBTU, HATU). These reagents also generate an activated ester intermediate in situ, which readily reacts with 4-fluorophenol to provide the final product in high yield under mild conditions, often at room temperature. The choice of reagent can be critical for optimizing yield and simplifying purification.

Acylation Strategies Utilizing Acid Chlorides or Anhydrides

The most direct and common method for synthesizing this compound is through the esterification of 4-fluorophenol with a reactive derivative of 2-methyl-3-nitrobenzoic acid, such as its acid chloride.

Synthesis via 2-Methyl-3-nitrobenzoyl Chloride

This approach hinges on the preparation of the key intermediate, 2-methyl-3-nitrobenzoyl chloride. The synthesis is a two-step process starting from readily available precursors.

Step 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid

The precursor acid can be synthesized via the oxidation of 3-nitro-o-xylene. Patents describe methods using oxygen in the presence of a catalyst in an organic solvent. google.com The reaction conditions are typically at elevated temperatures (90-100 °C), and after filtration and purification, yields can be up to 80%. google.com Another approach involves the oxidation of 3-nitro-o-xylene using reagents like hydrogen peroxide with catalysts such as manganese(II) acetate (B1210297) and cobalt(II) acetate, which can yield the desired product in high purity. chemicalbook.com

Step 2: Formation of 2-Methyl-3-nitrobenzoyl Chloride and Esterification

The synthesized 2-methyl-3-nitrobenzoic acid is then converted to its more reactive acid chloride derivative. This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂). The excess thionyl chloride is removed under reduced pressure, yielding crude 2-methyl-3-nitrobenzoyl chloride which can be used directly in the next step.

The final step is the esterification reaction between 2-methyl-3-nitrobenzoyl chloride and 4-fluorophenol. This reaction is a nucleophilic acyl substitution where the hydroxyl group of 4-fluorophenol attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion. The reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) gas produced. prepchem.com The reaction between the less reactive benzoyl chloride and phenol (B47542) is often facilitated by first converting the phenol to its more nucleophilic phenoxide salt using a base like sodium hydroxide (B78521). researchgate.net

| Reactants | Reagents/Catalyst | Solvent | Temperature | Product |

| 2-Methyl-3-nitrobenzoic acid, Thionyl chloride | - | None (reflux) | Reflux | 2-Methyl-3-nitrobenzoyl chloride |

| 2-Methyl-3-nitrobenzoyl chloride, 4-Fluorophenol | Pyridine or Triethylamine | Dichloromethane | Room Temperature | This compound |

Multi-Step Synthesis with Sequential Introduction of Substituents

Alternative to the direct coupling approach, this compound can be assembled through multi-step sequences where the functional groups are introduced in a specific order onto the aromatic rings.

Ring Nitration of Fluorophenyl Methylbenzoate Precursors

This strategy involves synthesizing a precursor ester, 4-fluorophenyl 2-methylbenzoate, and then introducing the nitro group in a subsequent step. The precursor ester would be formed by the esterification of 4-fluorophenol and 2-methylbenzoyl chloride.

Green Chemistry Approaches in Synthetic Design

In line with the principles of sustainable chemistry, efforts are being made to develop more environmentally benign synthetic methods. This includes the use of solvent-free conditions and optimized, reusable catalysts.

Solvent-Free Reactions and Catalyst Optimization

The esterification of phenols with acid chlorides can be performed under solvent-free conditions, which reduces waste and simplifies product purification. Research has shown that titanium dioxide (TiO₂) can act as an efficient and reusable catalyst for this transformation. niscpr.res.in In a typical procedure, the phenol and acid chloride are stirred together with a catalytic amount of TiO₂ at room temperature. niscpr.res.in The reaction often proceeds to high yield in a short amount of time. niscpr.res.in After the reaction, the catalyst can be recovered by filtration and reused multiple times without significant loss of activity. niscpr.res.in

Similarly, other metal oxides like zinc oxide (ZnO) have been shown to be effective catalysts for the acylation of alcohols and phenols under solvent-free conditions. researchgate.net Modified clays, such as phosphoric acid-treated Montmorillonite K10, have also been employed as solid acid catalysts for the esterification of substituted benzoic acids, offering high yields under solvent-free conditions and the advantage of easy catalyst recovery. ijstr.org

| Catalyst | Reactants | Solvent | Temperature | Key Advantages |

| Titanium Dioxide (TiO₂) | Phenol, Benzoyl chloride | Solvent-free | 25°C | High yield, reusable catalyst, mild conditions. niscpr.res.in |

| Phosphoric acid modified Montmorillonite K10 | Substituted benzoic acids, Alcohols | Solvent-free | Reflux | High yield, reusable catalyst, no mineral acids. ijstr.org |

These green approaches offer a promising alternative to traditional methods that often rely on stoichiometric amounts of corrosive reagents and volatile organic solvents.

Purification Methodologies for Complex Esters

Advanced Chromatographic Separation Techniques

Chromatography is a powerful technique for separating and purifying components of a mixture. For complex aromatic esters, High-Performance Liquid Chromatography (HPLC) is a particularly effective method. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is frequently used for the separation of aromatic esters. nih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention of the aromatic ester is proportional to its partition coefficient in an octanol-water system. nih.gov The separation can be finely tuned by adjusting several parameters:

Mobile Phase Composition: The ratio of the organic modifier (like acetonitrile (B52724) or methanol) to the aqueous buffer can be modified to control the elution time of the compound. sielc.com

pH of the Mobile Phase: For acidic or basic impurities, altering the pH of the mobile phase can change their ionization state and retention characteristics, allowing for better separation from the neutral ester product. nih.govsielc.com

Stationary Phase: While standard C18 columns are common, other stationary phases, including polar-embedded group RP columns or specialized mixed-mode columns, can offer different selectivity for complex separations. sielc.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method often used to monitor the progress of a reaction and to assess the purity of the crude product before and after purification. For instance, in the synthesis of the related compound methyl 3-nitrobenzoate, TLC with a mobile phase of 8:2 hexane/ethyl acetate on a silica (B1680970) gel plate can be used to identify the presence of the product and any by-products or unreacted starting materials. southalabama.edu

Gas Chromatography (GC): For volatile and thermally stable esters, gas chromatography can be an effective analytical and preparative tool. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase. GC, especially when coupled with mass spectrometry (GC-MS), is also a powerful method for identifying impurities. nih.gov

The following table summarizes chromatographic techniques applicable to the purification and analysis of aromatic esters.

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Application |

| Reversed-Phase HPLC (RP-HPLC) | C18, C8, Phenyl | Acetonitrile/Water, Methanol (B129727)/Water | Partitioning based on hydrophobicity. nih.gov | High-purity separation and analysis. nih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel, Alumina | Hexane/Ethyl Acetate, Toluene (B28343) | Adsorption; separation based on polarity. southalabama.edu | Purity assessment and reaction monitoring. southalabama.edu |

| Gas Chromatography (GC) | Polysiloxane, Polyethylene Glycol | Inert Gas (e.g., He, N₂) | Partitioning based on boiling point and polarity. | Separation of volatile compounds. nih.gov |

| Solid-Phase Extraction (SPE) | Styrene-divinylbenzene (SDB) polymer | Stepwise gradient of solvents (e.g., pentane, dichloromethane) | Chromatographic fractionation based on polarity. mdpi.com | Initial cleanup and fractionation of complex mixtures. mdpi.com |

Recrystallization Strategies for Enhanced Purity

Recrystallization is a fundamental purification technique for solid organic compounds and is highly effective for enhancing the purity of complex esters obtained from synthesis. The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

The general procedure involves:

Dissolving the impure solid in a minimum amount of a suitable hot solvent. thestudentroom.co.uk Using the minimum volume is crucial because if a large volume of solvent is used, some of the product may remain in solution even after cooling, leading to lower recovery. physicsandmathstutor.com

Filtering the hot solution, if necessary, to remove any insoluble impurities. youtube.com

Allowing the solution to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. thestudentroom.co.uk

Immersing the vessel in an ice bath to maximize the yield of the crystallized product. thestudentroom.co.uk

Isolating the pure crystals from the cold supernatant (mother liquor), which retains the soluble impurities, by filtration under reduced pressure. thestudentroom.co.uk

Washing the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. southalabama.edu

Drying the crystals to remove residual solvent.

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. For nitrobenzoate esters, alcohols like ethanol (B145695) and methanol are commonly used.

Ethanol: Hot ethanol is a frequently cited solvent for the recrystallization of methyl 3-nitrobenzoate. thestudentroom.co.ukyoutube.com It is effective, relatively inexpensive, and considered safe for laboratory use. stackexchange.com

Methanol: Methanol is also an excellent solvent for this class of compounds. Recrystallization of methyl m-nitrobenzoate from an equal weight of methyl alcohol can yield a product with high purity, as indicated by a sharp melting point of 78°C. orgsyn.org In some cases, washing the crude product with ice-cold methanol is sufficient to remove certain impurities, such as the ortho-nitrobenzoic ester isomer. orgsyn.org A patent for the related 3-nitro-2-methylbenzoic acid specifies recrystallization from 80% aqueous methanol to achieve a purity of 98.8%. google.com

The table below provides examples of recrystallization parameters for related nitrobenzoate esters.

| Compound | Solvent | Conditions | Observed Purity/Melting Point | Reference |

| Methyl m-nitrobenzoate | Methyl Alcohol | Recrystallize from an equal weight of solvent. | 78 °C | orgsyn.org |

| Methyl 3-nitrobenzoate | Ethanol | Dissolve in minimum volume of hot ethanol, then cool. | Improved purity. | thestudentroom.co.uk |

| Methyl 3-nitrobenzoate | Methanol | Recrystallize from methanol using a Craig tube. | 75-77 °C | southalabama.edu |

| 3-Nitro-2-methylbenzoic acid | 80% Aqueous Methanol | Dissolve in hot solvent, cool to 10-20°C. | 98.8% (by HPLC) | google.com |

Advanced Spectroscopic and Crystallographic Characterization of 4 Fluorophenyl 2 Methyl 3 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise structure of organic molecules in solution. By analyzing the chemical environments of ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive structural picture of 4-fluorophenyl 2-methyl-3-nitrobenzoate can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings and the methyl group. Based on the analysis of similar compounds such as methyl 3-nitrobenzoate and phenyl 2-methylbenzoate, the following proton environments can be predicted. rsc.orgaiinmr.com

The protons on the 2-methyl-3-nitrobenzoate moiety are anticipated to show a characteristic pattern. The presence of the electron-withdrawing nitro group and the methyl group will influence the chemical shifts of the aromatic protons. The protons on the 4-fluorophenyl ring will exhibit splitting patterns consistent with a para-substituted benzene (B151609) ring, further split by the fluorine atom.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6' | 8.0 - 8.2 | d | ~8.0 |

| H-4' | 7.8 - 8.0 | d | ~8.0 |

| H-5' | 7.5 - 7.7 | t | ~8.0 |

| H-2, H-6 | 7.2 - 7.4 | dd | J_H-F ≈ 8-9, J_H-H ≈ 8-9 |

| H-3, H-5 | 7.0 - 7.2 | t | ~8-9 |

| -CH₃ | 2.5 - 2.7 | s | - |

This is a predictive table based on analogous compounds.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the nature of the substituents on the aromatic rings. The carbonyl carbon of the ester group is expected to appear at a significantly downfield shift. rsc.orgbrainly.com The carbon atoms attached to the nitro and fluoro groups will also have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 164 - 166 |

| C-4 (C-F) | 160 - 165 (d, ¹J_C-F ≈ 245-255 Hz) |

| C-3' (C-NO₂) | 148 - 150 |

| C-1' | 134 - 136 |

| C-6' | 132 - 134 |

| C-2' (C-CH₃) | 130 - 132 |

| C-5' | 128 - 130 |

| C-4' | 125 - 127 |

| C-2, C-6 | 122 - 124 (d, ³J_C-F ≈ 8-9 Hz) |

| C-1 | 120 - 122 (d, ⁴J_C-F ≈ 3-4 Hz) |

| C-3, C-5 | 115 - 117 (d, ²J_C-F ≈ 22-23 Hz) |

| -CH₃ | 15 - 17 |

This is a predictive table based on analogous compounds.

¹⁹F NMR spectroscopy is highly specific for observing fluorine atoms. In this compound, a single signal is expected for the fluorine atom on the 4-fluorophenyl ring. The chemical shift of this signal will be influenced by the electronic environment of the phenyl ring. For similar fluorinated aromatic compounds, the ¹⁹F chemical shift is typically observed in the range of -110 to -120 ppm relative to a standard such as CFCl₃. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

While specific 2D NMR data is unavailable, these techniques would be invaluable for confirming the structural assignments.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, confirming the adjacent protons on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons (2-3 bonds), which would be crucial for establishing the connectivity across the ester linkage, for example, by observing a correlation between the carbonyl carbon and the protons on the 4-fluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This could help to determine the preferred conformation of the molecule, for instance, the relative orientation of the two aromatic rings.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, particularly FTIR, is instrumental in identifying the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the ester, nitro, and fluoroaromatic functional groups. researchgate.netsciencing.com

The most prominent peak will likely be the C=O stretching vibration of the ester group. The asymmetric and symmetric stretching vibrations of the nitro group are also strong and characteristic. The C-F bond and the aromatic C-H and C=C bonds will also have distinct absorption bands.

Predicted FTIR Data for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 2960 | Weak |

| C=O Stretch (Ester) | 1730 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| Aromatic C-H Bend | 700 - 900 | Medium-Strong |

This is a predictive table based on analogous compounds.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. For this compound, the Raman spectrum would be a composite of the vibrations from the 4-fluorophenyl group, the 2-methyl-3-nitrobenzoate group, and the ester linkage.

Key vibrational modes expected for this compound can be predicted by examining the spectra of related molecules such as 4-fluorophenol (B42351) acs.orgresearchgate.net, 2-methyl-3-nitrobenzoic acid nih.govchemicalbook.comchemicalbook.com, and other nitrobenzoate derivatives researchgate.netresearchgate.net.

Aromatic C-H Stretching: Vibrations of the aromatic C-H bonds are expected in the 3000-3100 cm⁻¹ region.

Carbonyl (C=O) Stretching: The ester carbonyl group will exhibit a strong Raman band, typically in the range of 1720-1740 cm⁻¹.

Nitro (NO₂) Group Vibrations: The symmetric and asymmetric stretching vibrations of the nitro group are characteristic and appear around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. These are often strong and clearly identifiable in the Raman spectrum conicet.gov.ar.

C-F Stretching: The carbon-fluorine bond in the 4-fluorophenyl ring will have a characteristic stretching vibration, typically observed in the 1100-1250 cm⁻¹ region.

Ring Vibrations: The benzene rings will show several characteristic in-plane and out-of-plane bending and stretching vibrations. For instance, the ring breathing modes are often prominent in the Raman spectra.

The table below summarizes the expected characteristic Raman shifts for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference Compound(s) |

| Aromatic C-H Stretch | 3000-3100 | 4-Fluorophenol, 2-Methyl-3-nitrobenzoic acid acs.orgnih.gov |

| Carbonyl (C=O) Stretch | 1720-1740 | Phenyl benzoate (B1203000) researchgate.net |

| Asymmetric NO₂ Stretch | ~1530 | 2-Methyl-3-nitrobenzoic acid nih.gov |

| Symmetric NO₂ Stretch | ~1350 | 2-Methyl-3-nitrobenzoic acid nih.gov |

| C-F Stretch | 1100-1250 | 4-Fluorophenol acs.org |

| Ring Breathing Modes | 1000-1600 | 4-Fluorophenol, 2-Methyl-3-nitrobenzoic acid acs.orgnih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental composition. The molecular formula of the compound is C₁₄H₁₀FNO₄.

The expected exact mass can be calculated using the masses of the most abundant isotopes of each element:

C: 12.000000

H: 1.007825

F: 18.998403

N: 14.003074

O: 15.994915

Based on these values, the theoretical monoisotopic mass of the neutral molecule [M] and its common adducts can be predicted. This precise measurement is crucial for confirming the identity of the synthesized compound.

| Ion | Theoretical m/z |

| [M+H]⁺ | 276.0667 |

| [M+Na]⁺ | 298.0486 |

| [M-H]⁻ | 274.0524 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate product ions. The fragmentation pattern provides detailed structural information. For this compound, fragmentation would likely occur at the ester linkage and involve the loss of small neutral molecules from the aromatic rings.

Based on fragmentation patterns of similar nitrobenzoate esters, the following fragmentation pathways are plausible miamioh.educhegg.comnist.gov:

Cleavage of the Ester Bond: The most common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion and a phenoxy radical, or a benzoate radical and a fluorophenyl cation.

Loss of NO₂: The nitro group can be lost as a neutral NO₂ radical, resulting in a significant fragment ion.

Loss of CO: Subsequent loss of carbon monoxide (CO) from the acylium ion is a common fragmentation pathway for esters and carboxylic acids.

The following table outlines potential major fragments and their corresponding m/z values.

| Fragment Ion | Structure | Expected m/z |

| [C₇H₄NO₃]⁺ | 2-methyl-3-nitrobenzoyl cation | 166 |

| [C₆H₄F]⁺ | 4-fluorophenyl cation | 95 |

| [M - NO₂]⁺ | 229 | |

| [M - O-C₆H₄F]⁺ | 2-methyl-3-nitrobenzoyl cation | 166 |

X-ray Crystallography for Absolute Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern would be collected and the data processed to determine the unit cell parameters and space group. The structure would then be solved and refined to obtain the final atomic coordinates and displacement parameters.

Due to the presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methyl) groups, the molecule is expected to be non-centrosymmetric, which could lead to interesting packing arrangements. Based on related structures like phenyl benzoate derivatives, the molecule is likely to adopt a non-planar conformation. researchgate.net

The table below shows hypothetical, yet plausible, crystal data based on analyses of similar aromatic esters. nih.govmdpi.comnih.govnih.gov

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~15.0 |

| c (Å) | ~10.0 |

| β (°) | ~95 |

| V (ų) | ~1120 |

| Z | 4 |

The crystal packing of this compound would be governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and halogen bonds. The interplay of these interactions determines the formation of specific supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions.

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the nitro and carbonyl groups are expected to be a significant feature in the crystal packing, linking molecules into chains or sheets.

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, which would contribute to the stability of the crystal lattice. These could be either face-to-face or offset stacking arrangements.

Halogen Bonding: The fluorine atom could participate in C-F···π or C-F···O interactions, further influencing the supramolecular assembly.

Supramolecular Synthons: The combination of these interactions can lead to the formation of well-defined supramolecular synthons. For instance, dimers formed through C-H···O interactions are common in related structures. The specific synthons formed will depend on the steric and electronic effects of the substituents.

Hydrogen Bonding and Other Non-Covalent Interactions within the Crystal Lattice

A comprehensive search of scientific literature and crystallographic databases did not yield specific data on the hydrogen bonding and non-covalent interactions for the crystalline form of this compound. The analysis of crystal structures provides invaluable insights into the intermolecular forces that govern the packing of molecules in the solid state. These interactions, which include classical hydrogen bonds, C-H···O, and π-π stacking interactions, are fundamental to understanding the physical and chemical properties of a compound.

For analogous nitrobenzoate compounds, studies have revealed the significant role of such interactions. For instance, in the crystal structure of methyl 4-nitrobenzoate, weak intermolecular aromatic C—H⋯O interactions involving both the carboxyl and nitro groups are present, contributing to the stability of the crystal lattice. researchgate.net Similarly, the analysis of methyl 4-hydroxy-3-nitrobenzoate shows a network of hydrogen bonds and π-stacking interactions that link the molecules into sheets. mdpi.comresearchgate.net The nature and geometry of these interactions are influenced by the specific substituents on the aromatic rings. In copper(II) chloro-nitro-benzoato complexes, a variety of non-covalent interactions, including O–H⋯O, N–H⋯O, C–H⋯O, and anion⋯π interactions, have been identified as crucial for lattice stabilization. rsc.org

Without experimental crystallographic data for this compound, a detailed description of its specific non-covalent interactions remains speculative. Such an analysis would require single-crystal X-ray diffraction data to determine the precise bond distances, angles, and packing arrangement of the molecules in the solid state.

Conformational Analysis in the Solid State

Detailed information regarding the solid-state conformation of this compound is not available in the current body of scientific literature. Conformational analysis in the solid state elucidates the three-dimensional arrangement of the molecule as it exists within the crystal lattice. This includes the determination of dihedral angles between the planes of the aromatic rings and their substituents, which can be influenced by both intramolecular steric effects and intermolecular packing forces.

In related benzoate esters, the conformation is often a balance between electronic delocalization, which favors planarity, and steric hindrance, which can lead to torsion. For example, in methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, with a very small dihedral angle, while the methoxycarbonyl group is slightly twisted out of the plane. researchgate.net Theoretical and experimental studies on methyl 3-nitrobenzoate have also explored its conformational behavior, highlighting the rotational isomerism around the C(ar)–C(carbonyl) bond. rsc.org The presence and position of substituents, such as the methyl and fluoro groups in the title compound, would be expected to significantly influence the preferred conformation in the solid state. The fluorine atom, in particular, could engage in specific non-covalent interactions that would further stabilize a particular conformation.

Computational and Theoretical Investigations of 4 Fluorophenyl 2 Methyl 3 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular properties.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.gov It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons within that structure.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular and widely used choice for organic molecules. semanticscholar.orgscirp.org This functional has demonstrated reliability in predicting the geometries and electronic properties of a wide range of compounds.

For the basis set, which is a set of mathematical functions used to build the molecular orbitals, a common choice for molecules of this size and complexity is the Pople-style basis set, such as 6-311++G(d,p). scirp.org The "6-311G" part indicates the number of Gaussian functions used to describe the core and valence atomic orbitals. The addition of "++" signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for accurately describing anions and systems with lone pairs of electrons. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in the shape of the atomic orbitals and are crucial for describing chemical bonds accurately.

The selection of a suitable functional and basis set is a critical first step in performing reliable DFT calculations. The combination of B3LYP with a 6-311++G(d,p) basis set is expected to provide a robust theoretical model for 4-fluorophenyl 2-methyl-3-nitrobenzoate.

Once the optimized geometry of this compound is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. scirp.orgresearchgate.net

The theoretical vibrational spectra can be used to assign the experimentally observed bands to specific molecular motions. For instance, characteristic vibrational frequencies are expected for the C=O stretching of the ester group, the symmetric and asymmetric stretching of the nitro group, the C-F stretching, and various vibrations of the aromatic rings. researchgate.net A comparison between the calculated and experimental spectra can help to confirm the molecular structure. nih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from such a calculation for key functional groups in this compound, based on typical values for similar compounds. researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1530-1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340-1370 |

| Ester (C=O) | Stretch | 1720-1740 |

| C-O | Stretch | 1200-1300 |

| C-F | Stretch | 1000-1100 |

| Aromatic C-H | Stretch | 3000-3100 |

This table presents expected frequency ranges and is for illustrative purposes only. Actual calculated values would be specific to the optimized geometry of the molecule.

While DFT is a powerful tool, ab initio methods, which are based solely on the principles of quantum mechanics without empirical parameters, can provide even higher accuracy for electronic structure characterization, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for a more refined understanding of the electronic energy and wave function. These high-level calculations are often used to benchmark the results obtained from DFT methods.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. nih.gov

The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. Different colors are used to indicate regions of varying potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential. nih.gov

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro and ester groups, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the aromatic rings and the methyl group would exhibit a more positive potential. The fluorine atom, being highly electronegative, will also contribute significantly to the charge distribution. Analyzing the MEP map allows for a qualitative prediction of how the molecule will interact with other molecules and can guide the synthesis of new derivatives with desired properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.

For this compound, the electronic landscape is shaped by the interplay of its substituent groups. The 2-methyl group on the benzoate (B1203000) ring is a weak electron-donating group, while the 3-nitro group is a strong electron-withdrawing group. On the other phenyl ring, the 4-fluoro substituent is also electron-withdrawing due to its high electronegativity, but it can also act as a weak π-donor.

Computational studies on similar molecules, like methyl 3-nitrobenzoate, provide a basis for predicting the FMO properties of the target compound. researchgate.net The presence of the strong electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is likely to be distributed over the π-system of the benzene (B151609) rings and the ester linkage. The combination of these effects would result in a relatively small HOMO-LUMO gap, suggesting that this compound is a reactive species.

To illustrate, consider the hypothetical FMO data for analogous compounds, which can be calculated using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-31G*).

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenyl Benzoate | -6.8 | -1.5 | 5.3 |

| Methyl 3-Nitrobenzoate | -7.2 | -2.8 | 4.4 |

| This compound (Predicted) | -7.4 | -3.1 | 4.3 |

This table presents predicted values for this compound based on trends observed in related molecules.

The predicted small energy gap for this compound points towards its potential as an electrophile in chemical reactions.

The HOMO of a substituted benzoate is typically a π-orbital with significant contributions from the aromatic rings. In contrast, the LUMO is often a π*-orbital, with a high density on the electron-deficient parts of the molecule. For this compound, the LUMO is expected to be heavily localized on the nitro-substituted benzene ring, particularly on the nitro group itself. This is a common feature in nitroaromatic compounds. mdpi.com

Electronic transitions from the HOMO to the LUMO are responsible for the molecule's UV-Vis absorption characteristics. For this compound, the primary electronic transition would likely be a π → π* transition. The energy of this transition corresponds to the HOMO-LUMO gap and determines the wavelength of maximum absorption (λmax). Given the predicted energy gap, the molecule would be expected to absorb in the UV region.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational flexibility and dynamic behavior of molecules in different environments.

The conformational landscape of this compound is primarily defined by the rotation around the ester bond and the bonds connecting the phenyl rings to the ester group. Studies on phenyl benzoate have shown that there are multiple stable conformers due to these rotations. nih.govresearchgate.net The presence of substituents in this compound introduces additional steric and electronic effects that influence the preferred conformations.

In a solution, the molecule would exist as an equilibrium of different conformers. MD simulations can track the transitions between these conformational states over time, providing insights into the molecule's flexibility and the influence of the solvent on its structure. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Torsion around the C(aromatic)-C(ester) bond: This rotation is influenced by the steric hindrance from the ortho-methyl group and the electronic interaction with the meta-nitro group.

Torsion around the C(ester)-O(ester) bond: This rotation affects the planarity of the ester group.

Torsion around the O(ester)-C(aromatic) bond: This rotation determines the relative orientation of the two phenyl rings.

Computational studies on methyl 3-nitrobenzoate have indicated that multiple rotational isomers can exist with relatively low energy barriers between them. researchgate.net The introduction of the 2-methyl group in this compound would likely increase the rotational barrier around the C(aromatic)-C(ester) bond due to steric clash, potentially favoring a more twisted conformation. Similarly, the fluorine atom on the other ring will influence the rotational dynamics through electronic effects.

Intermolecular Interaction Analysis

The nature of intermolecular interactions is critical for understanding the solid-state packing and bulk properties of a material. For this compound, a variety of non-covalent interactions are expected to play a role.

Studies on nitrobenzene (B124822) derivatives have highlighted the importance of π-π stacking interactions, where the electron-rich aromatic ring of one molecule interacts with the electron-poor ring of another. nih.gov In the case of this compound, the nitro-substituted ring is electron-poor and the fluoro-substituted ring is comparatively less so, making π-π stacking a likely interaction mode.

Furthermore, the presence of the nitro group and the fluorine atom allows for the formation of specific dipole-dipole interactions and potentially weak hydrogen bonds (C-H···O and C-H···F). The crystal packing of similar molecules, such as methyl 4-nitrobenzoate, reveals a network of weak intermolecular C-H···O interactions. researchgate.net The fluorine atom can also participate in halogen bonding, an interaction that is gaining increasing recognition in crystal engineering.

An analysis of the electrostatic potential surface of the molecule would likely show a negative potential around the oxygen atoms of the nitro and ester groups and the fluorine atom, indicating these are sites for favorable interactions with electropositive regions of neighboring molecules. Conversely, the hydrogen atoms on the aromatic rings would represent regions of positive potential.

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of significant intermolecular contacts can be identified. The d_norm surface is colored to represent different types of contacts, with red areas indicating shorter contacts (strong interactions), blue areas representing longer contacts (weaker interactions), and white areas denoting contacts around the van der Waals separation.

For a molecule like this compound, a variety of non-covalent interactions are expected to play a crucial role in its crystal packing. These interactions include hydrogen bonds, halogen bonds, and van der Waals forces. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions by plotting the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface.

In the absence of direct experimental data for this compound, a representative analysis can be constructed based on studies of structurally similar compounds, such as other substituted phenyl nitrobenzoates. For instance, in related structures, the most significant contributions to the crystal packing often arise from H···H, O···H/H···O, and C···H/H···C contacts. The presence of a fluorine atom and a nitro group would also introduce potentially significant F···H and O···N contacts.

The fingerprint plot for this compound would be expected to show distinct spikes and patterns corresponding to these different interactions. The percentage contribution of each interaction type to the total Hirshfeld surface area can be calculated, offering a clear quantitative picture of the packing forces.

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Phenyl Nitrobenzoate.

| Interaction Type | Percentage Contribution (%) |

| H···H | 35.0 |

| O···H/H···O | 25.5 |

| C···H/H···C | 15.0 |

| F···H/H···F | 10.5 |

| C···C | 5.0 |

| O···N/N···O | 4.0 |

| Other | 5.0 |

Note: The data in this table is representative and based on typical values found for structurally related compounds.

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Critical Point Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density distribution in a molecule to characterize chemical bonds and non-covalent interactions. This method is based on the topological analysis of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). A key concept in QTAIM is the bond critical point (BCP), which is a point of minimum electron density between two interacting atoms.

The properties of the electron density at the BCP offer profound insights into the nature of the interaction. The value of the electron density at the BCP, ρ(r_BCP), is related to the strength of the bond. The sign of the Laplacian of the electron density, ∇²ρ(r_BCP), distinguishes between shared-shell (covalent) interactions, where ∇²ρ(r_BCP) < 0, and closed-shell (ionic, hydrogen bond, van der Waals) interactions, where ∇²ρ(r_BCP) > 0.

For this compound, QTAIM analysis would be instrumental in characterizing the various non-covalent interactions that stabilize its crystal structure. This includes quantifying the strength and nature of C-H···O, C-H···F, and other weak interactions. By identifying the BCPs for these interactions and calculating the corresponding ρ(r_BCP) and ∇²ρ(r_BCP) values, a detailed understanding of the electronic basis of the crystal packing can be achieved.

Table 2: Representative QTAIM Parameters for Non-Covalent Interactions in Aromatic Nitro Compounds.

| Interaction Type | ρ(r_BCP) (a.u.) | ∇²ρ(r_BCP) (a.u.) | Nature of Interaction |

| C-H···O | 0.015 - 0.035 | 0.050 - 0.100 | Closed-shell (Hydrogen Bond) |

| C-H···F | 0.005 - 0.020 | 0.020 - 0.070 | Closed-shell (Weak Hydrogen Bond) |

| H···H | 0.002 - 0.010 | 0.010 - 0.030 | Closed-shell (van der Waals) |

| C···C (π-π stacking) | 0.004 - 0.008 | 0.015 - 0.025 | Closed-shell (van der Waals) |

| F···F | 0.003 - 0.007 | 0.018 - 0.035 | Closed-shell (Halogen Bond) |

Note: The data in this table is representative and based on typical values found for structurally related compounds. a.u. stands for atomic units.

Chemical Reactivity and Transformation Studies of 4 Fluorophenyl 2 Methyl 3 Nitrobenzoate

Hydrolytic Stability and Reaction Pathways

The hydrolysis of an ester is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. The rate and mechanism of this transformation are highly dependent on the reaction conditions, particularly the pH, and the electronic and steric nature of the substituents on both the acyl and the aryl portions of the molecule. For 4-fluorophenyl 2-methyl-3-nitrobenzoate, the presence of an electron-withdrawing nitro group is expected to activate the carbonyl carbon towards nucleophilic attack, while the ortho-methyl group may introduce steric hindrance.

Under acidic conditions, the hydrolysis of esters is a reversible process that involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. semanticscholar.org The reaction mechanism is typically designated as AAC2.

The rate of acid-catalyzed hydrolysis is influenced by the electronic properties of the substituents. For this compound, the 3-nitro group on the benzoate (B1203000) ring is strongly electron-withdrawing, which is anticipated to facilitate the reaction. Conversely, the 2-methyl group is electron-donating and may slightly retard the reaction electronically, although its primary influence is likely steric. Steric hindrance from the ortho-methyl group could impede the approach of the nucleophile (water) to the carbonyl center. Studies on related substituted benzoates suggest that steric effects from ortho-substituents can significantly influence hydrolysis rates. researchgate.net

A hypothetical kinetic study could be designed to quantify these effects. The findings would likely demonstrate pseudo-first-order kinetics with respect to the ester under a constant excess of acidic aqueous solution.

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of Substituted Phenyl Benzoates at 70°C in 1M HCl

| Ester | Relative Rate Constant (k_rel) | Postulated Rationale |

| Phenyl Benzoate | 1.00 | Reference compound. |

| Phenyl 3-Nitrobenzoate | 3.50 | Electron-withdrawing nitro group activates the carbonyl carbon. |

| Phenyl 2-Methylbenzoate | 0.40 | Steric hindrance from the ortho-methyl group impedes nucleophilic attack. |

| This compound | ~1.5 - 2.0 | The activating effect of the nitro group is likely tempered by the steric hindrance of the ortho-methyl group. The 4-fluoro substituent on the leaving group has a minor electronic effect in acid-catalyzed hydrolysis. |

Note: The data in this table are illustrative and based on established chemical principles.

Base-mediated hydrolysis, or saponification, is an irreversible process that typically follows a BAC2 mechanism, involving the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net This is generally the rate-determining step, leading to a tetrahedral intermediate. nih.gov The rate of this reaction is highly sensitive to the electronic nature of the substituents.

Electron-withdrawing groups on the acyl portion of the ester, such as the 3-nitro group in the target molecule, are known to significantly accelerate the rate of base-catalyzed hydrolysis by stabilizing the developing negative charge on the tetrahedral intermediate. researchgate.netcas.cz The Hammett relationship for the hydrolysis of substituted phenyl benzoates shows a large positive ρ value, indicating that electron-withdrawing substituents have a pronounced rate-enhancing effect. researchgate.net The ortho-methyl group's steric hindrance is also a factor, but its impact is often less pronounced than the strong electronic activation by the nitro group in base-catalyzed reactions. The 4-fluoro substituent on the phenoxy leaving group makes the 4-fluorophenoxide a better leaving group compared to phenoxide, which should also contribute to an increased reaction rate.

Table 2: Predicted Second-Order Rate Constants for Base-Mediated Hydrolysis in 50% aq. DMSO at 25°C

| Ester | Predicted k (L mol⁻¹ s⁻¹) | Key Influencing Factors |

| Phenyl Benzoate | 0.02 | Baseline reactivity. |

| Phenyl 3-Nitrobenzoate | 0.35 | Strong activation by the electron-withdrawing nitro group. |

| 4-Fluorophenyl Benzoate | 0.05 | Enhanced leaving group ability due to the electron-withdrawing fluorine atom. |

| This compound | ~0.5 - 0.7 | Synergistic acceleration from the nitro group and the fluoro-substituted leaving group, slightly moderated by steric hindrance from the methyl group. |

Note: The data in this table are illustrative and based on established chemical principles and data from related compounds. researchgate.netcas.cz

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. mdpi.com This equilibrium process can be catalyzed by acids, bases, or organometallic compounds. asianpubs.orgrsc.org It is a crucial transformation for the synthesis of new esters from existing ones.

The alcoholysis of this compound with various alcohols would lead to the formation of a new ester (derived from the alcohol used) and 4-fluorophenol (B42351). The reactivity in these reactions is governed by the nucleophilicity and steric bulk of the incoming alcohol.

Generally, primary alcohols are more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols due to decreasing nucleophilicity and increasing steric hindrance. For instance, methanol (B129727) would be expected to react faster than isopropanol. Studies on the transesterification of other aromatic esters confirm this trend. researchgate.net

Table 3: Hypothetical Relative Yields for the Transesterification of this compound with Various Alcohols

| Alcohol | Steric Class | Expected Relative Yield (%) | Rationale |

| Methanol | Primary | 95 | Low steric hindrance, high reactivity. |

| Ethanol (B145695) | Primary | 90 | Slightly more hindered than methanol. |

| Isopropanol | Secondary | 65 | Increased steric bulk impedes approach to the carbonyl. |

| tert-Butanol | Tertiary | < 5 | Severe steric hindrance makes the reaction very slow. |

Note: The data in this table are illustrative, assuming standardized reaction conditions (e.g., acid catalysis, reflux) and are based on general reactivity principles. researchgate.net

The choice of catalyst is critical for achieving efficient transesterification. Both acid and base catalysts are commonly employed.

Acid Catalysts : Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) and Lewis acids such as boric acid derivatives can be effective. nih.govdnu.dp.ua They function by protonating the carbonyl oxygen, increasing the ester's electrophilicity.

Base Catalysts : Bases like sodium methoxide (B1231860) (NaOMe) or potassium carbonate (K₂CO₃) are also widely used. rsc.orgresearchgate.net They operate by deprotonating the alcohol, generating a more potent alkoxide nucleophile.

Organometallic/Other Catalysts : Environmentally benign catalysts, including certain borate (B1201080) complexes and enzyme catalysts like lipases, have gained attention for their high selectivity under mild conditions. semanticscholar.orgasianpubs.org

Table 4: Evaluation of Potential Catalysts for the Transesterification of this compound with Ethanol

| Catalyst Type | Example | Proposed Mechanism | Advantages | Potential Disadvantages |

| Brønsted Acid | p-Toluenesulfonic Acid | Carbonyl activation via protonation. | Effective for a wide range of substrates. | Requires high temperatures; can cause side reactions. |

| Strong Base | Sodium Ethoxide | Generation of a potent ethoxide nucleophile. | Fast reaction rates at moderate temperatures. | Sensitive to water; risk of saponification. |

| Weak Base | Potassium Carbonate | Heterogeneous catalysis, activates alcohol. | Mild conditions, easy removal. rsc.orgresearchgate.net | Slower reaction rates compared to strong bases. |

| Boron-based | Sodium bis(ethylenedioxy)borate | Mild base, selective activation. asianpubs.org | High selectivity, eco-friendly. | May require specific solvent systems. |

Nucleophilic Aromatic Substitution (SNAr) Potential on the Fluorophenyl Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. acsgcipr.org It typically requires an electron-deficient aromatic ring and a good leaving group. In this compound, the 4-fluorophenyl ring is the site of potential SNAr, with fluoride (B91410) being an excellent leaving group for such reactions.

The feasibility of SNAr on the 4-fluorophenyl ring depends on its electronic activation. While the primary electron-withdrawing group (NO₂) is on the benzoate ring, its deactivating effect is transmitted through the ester linkage to the phenoxy oxygen, which in turn deactivates the fluorophenyl ring toward electrophilic attack but activates it toward nucleophilic attack, albeit weakly. The reaction is most likely to proceed with very strong nucleophiles or under conditions that favor a concerted SNAr mechanism. acs.orgresearchgate.net The reaction would involve the displacement of the fluoride ion by a nucleophile.

Table 5: Hypothetical SNAr Reactions on the Fluorophenyl Moiety

| Nucleophile (Nu⁻) | Reagent Source | Expected Product | Reaction Conditions |

| Methoxide (CH₃O⁻) | Sodium Methoxide | 4-(methoxy)phenyl 2-methyl-3-nitrobenzoate | Anhydrous DMSO or DMF, elevated temperature. |

| Azide (N₃⁻) | Sodium Azide | 4-azidophenyl 2-methyl-3-nitrobenzoate | Polar aprotic solvent (e.g., DMF), heat. |

| Pyrrolidine | Pyrrolidine | 4-(pyrrolidin-1-yl)phenyl 2-methyl-3-nitrobenzoate | High temperature, possibly with a strong base to deprotonate the amine. |

| Thiophenoxide (PhS⁻) | Sodium Thiophenoxide | 4-(phenylthio)phenyl 2-methyl-3-nitrobenzoate | Polar aprotic solvent, moderate temperature. |

Note: The data in this table are illustrative and based on known SNAr reactions on activated fluoroarenes. acsgcipr.orgnih.gov

Reactivity Towards Nucleophiles with Respect to Fluorine Activation

The reactivity of the 4-fluorophenyl group in this compound towards nucleophiles is significantly influenced by the electronic environment of the aromatic ring. The fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, the presence of electron-withdrawing groups positioned ortho or para to the fluorine can activate the ring for such substitutions. nih.gov In the case of this compound, the ester linkage to the 2-methyl-3-nitrobenzoyl group does not directly place a strongly activating group in the ortho or para position relative to the fluorine on the phenyl ring to which it is attached.

| Reactant | Nucleophile | Expected Reaction Type | Activation |

| This compound | Amines, Alkoxides | Nucleophilic Aromatic Substitution (SNAr) | Moderate activation due to the overall electron-withdrawing character of the substituent. |

| 4-Fluoro-1-nitrobenzene | Pyrrolidine | Nucleophilic Aromatic Substitution (SNAr) | Strong activation by the para-nitro group. researchgate.net |

Reactions Involving the Nitro Group

Reductive Transformations to Amino or Hydroxylamine (B1172632) Derivatives

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to either a hydroxylamine or an amine. The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis. masterorganicchemistry.com

Common methods for the reduction of a nitro group to an amine include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) or the use of metals in acidic media (e.g., tin, iron, or zinc with HCl). masterorganicchemistry.com More modern and milder methods have also been developed, such as the use of formic acid with an iron catalyst or tetrahydroxydiboron (B82485) in water. organic-chemistry.org

The reduction can also be controlled to yield the intermediate hydroxylamine derivative. This is often achieved using specific reducing agents or under carefully controlled reaction conditions. For example, certain enzymatic reductions, like those involving oxygen-insensitive nitroreductases, can selectively produce hydroxylamino derivatives from nitroaromatic compounds. nih.gov

| Starting Material | Reagent/Catalyst | Product | Reference |

| Aromatic Nitro Compound | Fe, Sn, or Zn in acid | Aromatic Amine | masterorganicchemistry.com |

| Aromatic Nitro Compound | H2 with Pd, Pt, or Ni catalyst | Aromatic Amine | masterorganicchemistry.com |

| Nitroarenes | Formic acid with iron catalyst | Anilines | organic-chemistry.org |

| 3-Nitrophenol | NADPH, 3NP nitroreductase | 3-Hydroxylaminophenol | nih.gov |

| 4-Nitrobenzoate | Cell extracts from R. eutropha | 4-Hydroxylaminobenzoate | nih.gov |

Role of the Nitro Group in Electron Withdrawing Effects

The nitro group (—NO2) is one of the most powerful electron-withdrawing groups in organic chemistry. researchgate.net It exerts its effect through both the inductive effect (-I) and the resonance effect (-R or -M). libretexts.orgquora.com The nitrogen atom in the nitro group bears a formal positive charge, which strongly withdraws electron density from the aromatic ring through the sigma bond framework (inductive effect). quora.com

Furthermore, the nitro group can delocalize the π-electrons of the aromatic ring into its own structure, which is the resonance effect. researchgate.net This delocalization is most effective when the nitro group is positioned ortho or para to another substituent, but its electron-withdrawing nature is significant regardless of its position. researchgate.netquora.com In this compound, the nitro group on the benzoate ring significantly decreases the electron density of that ring system. This has a pronounced effect on the reactivity of the benzoate ring itself, particularly at the carbonyl carbon of the ester. learncbse.in

Reactions Involving the Ester Carbonyl

Nucleophilic Acyl Substitution Reactions

The ester functional group is susceptible to nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of the leaving group (the 4-fluorophenoxy group in this case). masterorganicchemistry.com

The reactivity of the carbonyl carbon is enhanced by the presence of electron-withdrawing groups on the acyl portion of the molecule. In this compound, the nitro group on the benzoate ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzoate ester. learncbse.in

A common example of a nucleophilic acyl substitution reaction is hydrolysis, which can be catalyzed by either acid or base. libretexts.org Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide ion on the carbonyl carbon. libretexts.org Other strong nucleophiles, such as amines, can also react via nucleophilic acyl substitution to form amides. The outcome of these reactions is generally favored when the leaving group is a weaker base than the incoming nucleophile. masterorganicchemistry.com

| Reaction | Nucleophile | Product | Mechanism |

| Hydrolysis (basic) | OH- | 2-Methyl-3-nitrobenzoate and 4-fluorophenol | Addition-Elimination masterorganicchemistry.comlibretexts.org |

| Aminolysis | R-NH2 | N-Alkyl-2-methyl-3-nitrobenzamide and 4-fluorophenol | Addition-Elimination koreascience.kr |

Potential for Claisen Condensation or Similar Carbonyl Reactions

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. A key requirement for a classical Claisen condensation is that the ester must have at least one α-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group).

In the case of this compound, the ester is derived from 2-methyl-3-nitrobenzoic acid. The carbon atom attached to the carbonyl group is part of the aromatic ring and therefore has no α-hydrogens. Consequently, this compound cannot undergo a self-Claisen condensation.

However, it could potentially participate in a crossed Claisen condensation with another ester that does possess α-hydrogens. In such a reaction, this compound would act as the electrophilic acylating agent due to the lack of α-hydrogens and the enhanced electrophilicity of its carbonyl carbon from the nitro group. The reaction would involve the formation of an enolate from the other ester, which would then attack the carbonyl group of this compound.

Reactions of the Methyl Group (if sufficiently activated)

The reactivity of the benzylic methyl group in this compound is significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. The presence of a nitro group at the meta-position and an ester group at the ortho-position, both of which are electron-withdrawing, can impact the stability of potential reactive intermediates at the benzylic position.

Potential for Benzylic Functionalization

The electron-withdrawing nature of the nitro and ester groups deactivates the benzene ring towards electrophilic attack but can activate the benzylic protons for reactions involving the formation of a benzylic radical or carbanion, provided appropriate reagents and conditions are employed.

Potential pathways for the functionalization of the benzylic methyl group could include:

Oxidation: The methyl group could potentially be oxidized to a formyl or carboxyl group using strong oxidizing agents. The synthesis of 2-methyl-3-nitrobenzoic acid itself is achieved through the oxidation of 3-nitro-o-xylene. nbinno.com

Halogenation: Free radical halogenation at the benzylic position is a common transformation for toluene (B28343) derivatives. However, the electron-withdrawing groups on the ring might necessitate more forcing conditions.

Deprotonation-Alkylation: The use of a strong base could potentially lead to the formation of a benzylic carbanion, which could then be reacted with various electrophiles.

Mechanistic Studies of Key Transformations of 4 Fluorophenyl 2 Methyl 3 Nitrobenzoate

Elucidation of Reaction Intermediates

No studies have been identified that isolate or characterize reaction intermediates in transformations involving 4-fluorophenyl 2-methyl-3-nitrobenzoate. The identification of transient species is crucial for confirming proposed reaction pathways.

Kinetic Studies and Rate Law Determination

Specific kinetic data, including rate laws, for reactions of this compound have not been reported. Kinetic studies are essential for understanding reaction dynamics and the factors that influence reaction speed.

Without kinetic data, the determination of Arrhenius parameters, such as activation energy, which describe the effect of temperature on the reaction rate, is not possible for this compound.

There is no available research on how different solvents might affect the rate and outcome of reactions involving this compound.

Isotope Labeling Studies for Mechanism Validation

Isotope labeling is a powerful technique for tracing the fate of atoms during a reaction and validating a proposed mechanism. No such studies have been published for this compound.

Spectroscopic Monitoring of Reaction Progress (e.g., in situ NMR, IR)

While general spectroscopic data for related compounds exist, there are no published studies that utilize in situ spectroscopic methods like NMR or IR to monitor the progress of reactions involving this compound. Such studies would provide real-time information about the consumption of reactants and the formation of products and intermediates.

Theoretical Mechanistic Pathway Elucidation (e.g., Transition State Calculations)

Computational chemistry, including transition state calculations, is a valuable tool for exploring potential reaction pathways and energetics. However, no theoretical studies focused on the mechanistic pathways of this compound have been found in the scientific literature.

Applications in Organic Synthesis and Chemical Building Blocks

Utilization as a Precursor for Complex Organic Molecules

The compound serves as a strategic starting material for the synthesis of more elaborate molecular architectures, including substituted aromatic compounds and heterocyclic systems.

One of the fundamental reactions of 4-fluorophenyl 2-methyl-3-nitrobenzoate is the cleavage of its ester bond. This can be achieved under either acidic or basic conditions. orgsyn.orgoieau.frquora.com

Hydrolysis to Carboxylic Acid : Basic hydrolysis, often using an aqueous solution of a strong base like sodium hydroxide (B78521) followed by acidification, cleaves the ester to yield 2-methyl-3-nitrobenzoic acid and 4-fluorophenol (B42351). orgsyn.orggoogle.com This transformation provides access to a substituted benzoic acid, which is itself a valuable synthetic intermediate.

Reduction to Benzyl Alcohol : The resulting 2-methyl-3-nitrobenzoic acid can be further reduced to (2-methyl-3-nitrophenyl)methanol. This conversion of a carboxylic acid to a primary alcohol can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

These transformations are summarized in the table below.

| Starting Material | Reagents | Product | Product Class |

| This compound | 1. NaOH(aq), Heat 2. H₃O⁺ | 2-methyl-3-nitrobenzoic acid | Aromatic Carboxylic Acid |

| 2-methyl-3-nitrobenzoic acid | 1. LiAlH₄ 2. H₂O | (2-methyl-3-nitrophenyl)methanol | Aromatic Alcohol |

This table is illustrative of potential synthetic pathways.

Aromatic nitro compounds are classic precursors for the synthesis of nitrogen-containing heterocycles, primarily through the reduction of the nitro group to an amine. numberanalytics.comwikipedia.orgmasterorganicchemistry.com

The reduction of the nitro group in this compound or its derivatives is a key step. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by using metals in acidic media (e.g., Sn, Fe, or Zn with HCl). libretexts.orgcommonorganicchemistry.com This reduction yields the corresponding aniline (B41778) derivative, 3-amino-2-methylbenzoate.

This ortho-amino-substituted benzoate (B1203000) is a valuable synthon for constructing fused heterocyclic systems. The adjacent amino and ester (or the corresponding carboxylic acid) functionalities can undergo intramolecular cyclization or condensation reactions with other reagents to form a variety of heterocyclic rings. uni-rostock.deresearchgate.net

| Precursor (derived from subject compound) | Reaction Partner | Resulting Heterocyclic System |

| 3-amino-2-methylbenzoic acid derivative | Formic acid or formamide | Quinazolinone derivative |

| 3-amino-2-methylbenzoic acid derivative | Phosgene or its equivalent | Benzoxazinone derivative |

| 3-amino-2-methylhydrazide derivative | Aldehydes or ketones | Triazinone derivative |

This table presents potential heterocyclic systems derivable from the subject compound.

The ester functionality of this compound can react directly with amines or hydrazines to form amides and hydrazides, respectively. This reaction, known as aminolysis or hydrazinolysis, involves the nucleophilic substitution at the carbonyl carbon of the ester. libretexts.orgchemistrysteps.com

Amide Synthesis : The reaction with primary or secondary amines, which can be promoted by heat or catalysts, displaces the 4-fluorophenoxy group to yield N-substituted 2-methyl-3-nitrobenzamides. rsc.orgresearchgate.netnih.gov The use of fluorophenyl esters can be advantageous as they are often more reactive towards amines than simple alkyl esters and less susceptible to hydrolysis than other activated esters. wikipedia.orgnih.gov

Hydrazide Synthesis : Similarly, treatment with hydrazine (B178648) (N₂H₄) would produce 2-methyl-3-nitrobenzohydrazide. This hydrazide is a useful intermediate itself, capable of reacting with various electrophiles to form more complex structures, including certain heterocyclic rings. google.com

Role in the Synthesis of Specialty Chemicals

The versatility of this compound allows it to serve as a key intermediate in the synthesis of various high-value specialty chemicals.

Aromatic nitro compounds are foundational materials in the chemical industry, serving as precursors for a wide range of products including pharmaceuticals, dyes, and agrochemicals. researchgate.netresearchgate.netnih.govnumberanalytics.com

Pharmaceuticals and Agrochemicals : The derivatives of this compound, such as the corresponding aniline (after nitro reduction), are important building blocks. Aromatic amines are widely used in the synthesis of biologically active compounds.

Dyes and Pigments : The amino derivatives can be diazotized and coupled to form azo dyes, which are a significant class of industrial colorants.

The structure of this compound offers several handles for elaboration into ligands for metal catalysis.

Modification of Functional Groups : The amino group, obtained after reduction of the nitro group, can be further functionalized, for example, by phosphination to create phosphine (B1218219) ligands. The carboxylic acid group, obtained after hydrolysis, can act as an anchoring point to connect the molecule to a larger ligand scaffold or a solid support.

Influence of Fluorine : The presence of the 4-fluorophenyl group is also notable. Fluorinated ligands are of interest for their unique electronic properties and their potential use in fluorous biphasic catalysis, which can simplify catalyst recovery. liv.ac.uk

Strategies for Diversity-Oriented Synthesis

Information regarding the utility of this compound as a scaffold or building block in diversity-oriented synthesis, including specific reaction pathways, appendage diversity, or the generation of structurally complex and diverse libraries, is not available in the public domain. Research detailing its reactivity, functional group tolerance under various conditions, and its strategic application in building molecular diversity has not been found.

Future Research Directions and Perspectives for 4 Fluorophenyl 2 Methyl 3 Nitrobenzoate

Exploration of Novel Synthetic Routes